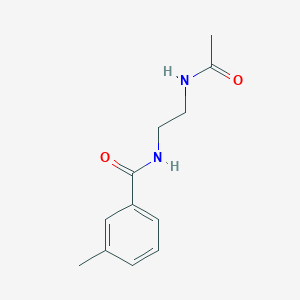

N-(2-Acetamidoethyl)-3-methylbenzamide

Description

N-(2-Acetamidoethyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 2-acetamidoethylamine moiety via an amide bond. The acetamidoethyl group introduces hydrogen-bonding capabilities, which may influence solubility, stability, and intermolecular interactions .

Properties

CAS No. |

96549-92-7 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

N-(2-acetamidoethyl)-3-methylbenzamide |

InChI |

InChI=1S/C12H16N2O2/c1-9-4-3-5-11(8-9)12(16)14-7-6-13-10(2)15/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

VULYSBWJRQIHQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetamidoethyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzoic acid with N-(2-aminoethyl)acetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of N-(2-Acetamidoethyl)-3-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetamidoethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-Acetamidoethyl)-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Acetamidoethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations:

DEET’s high volatility and skin permeability stem from its nonpolar substituents, whereas the acetamidoethyl group may improve water solubility . The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables chelation with transition metals (e.g., Pd, Co), facilitating C–H bond activation.

Synthetic Efficiency :

- Acid chlorides (e.g., 3-methylbenzoyl chloride) are preferred over carboxylic acids for amide bond formation, yielding higher efficiency (62% vs. 11% for the hydroxy-dimethylethyl analog) .

- For acetamidoethyl derivatives, TPAP (tetrapropylammonium perruthenate)-mediated oxidation and carbodiimide coupling are viable methods, as demonstrated in related syntheses .

Spectroscopic Characterization :

- 1H NMR : DEET exhibits characteristic peaks for diethyl groups (δ 1.2–1.4 ppm), while acetamidoethyl derivatives show signals for acetamide protons (δ ~2.0 ppm) and ethylenic protons (δ 3.3–3.6 ppm) .

- X-ray crystallography confirmed the planar amide bond and intermolecular hydrogen bonding in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a feature likely shared with the acetamidoethyl variant .

Table 2: Functional Comparison of Selected Compounds

Key Insights:

- DEET’s Safety Profile : Despite its efficacy, DEET’s neurotoxicity at high doses underscores the need for safer analogs. The acetamidoethyl group’s reduced lipophilicity may mitigate systemic absorption .

- Catalytic Utility : The hydroxy-dimethylethyl derivative’s success in C–H activation highlights the importance of coordinating groups. The acetamidoethyl variant may require additional functionalization (e.g., hydroxylation) to achieve similar reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.